molecular formula C19H21N3O B1680074 NPS 2390 CAS No. 226878-01-9

NPS 2390

Cat. No.: B1680074
CAS No.: 226878-01-9
M. Wt: 307.4 g/mol
InChI Key: ZKFVOZCCAXQXBU-UHFFFAOYSA-N
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Description

NPS 2390 is a quinoxaline derivative that acts as a noncompetitive antagonist of group I metabotropic glutamate receptors, specifically mGluR1 and mGluR5. It has been widely used in scientific research due to its potent and selective inhibition of these receptors .

Chemical Reactions Analysis

NPS 2390 undergoes various chemical reactions, including:

    Oxidation: The quinoxaline ring can be oxidized under specific conditions, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.

    Substitution: The compound can undergo substitution reactions where functional groups on the quinoxaline ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

NPS 2390 has a wide range of scientific research applications:

    Chemistry: It is used as a tool to study the structure-activity relationships of metabotropic glutamate receptors.

    Biology: this compound is employed in research to understand the role of mGluR1 and mGluR5 in various biological processes, including synaptic transmission and plasticity.

    Medicine: The compound is investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy, pain, and stroke.

    Industry: This compound is used in the development of new drugs targeting metabotropic glutamate receptors

Comparison with Similar Compounds

NPS 2390 is unique in its high selectivity and potency as a noncompetitive antagonist of mGluR1 and mGluR5. Similar compounds include:

    AIDA: Another mGluR antagonist with different selectivity and potency profiles.

    MPEP: A selective mGluR5 antagonist with distinct pharmacological properties.

    CPCCOEt: A selective mGluR1 antagonist with a different mechanism of action.

Compared to these compounds, this compound offers a unique combination of selectivity and potency, making it a valuable tool in research .

Properties

IUPAC Name

N-(1-adamantyl)quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c23-18(17-11-20-15-3-1-2-4-16(15)21-17)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14H,5-10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFVOZCCAXQXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427729
Record name NPS 2390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226878-01-9
Record name NPS 2390
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Quinoxaloyl chloride (0.84 g, 4.4 mmol) was added to a solution of 1-adamantanamine (0.60 g, 4.0 mmol) in pyridine (10 mL). The reaction was then stirred for 30 min. To the stirring reaction mixture was added water (100 mL) which caused the product to precipitate. This precipitate was filtered, washed with water (3×25 mL), and dried under high vacuum for 16 h. This provided 1.00 g (82%) of (91):
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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